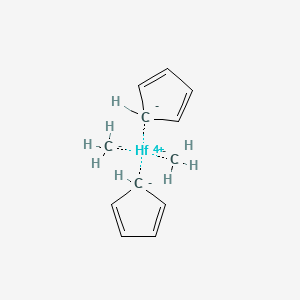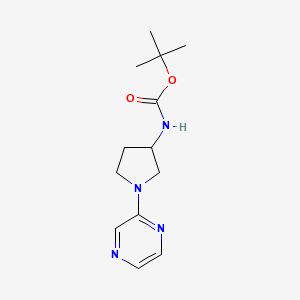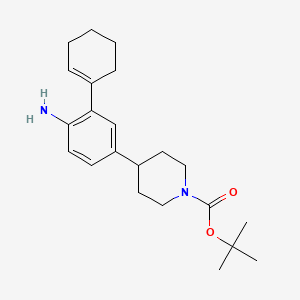
4-(4-Amino-3-cyclohex-1-enyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperidine ring and the introduction of the ester group. Common synthetic routes may involve the use of starting materials such as cyclohexene, piperidine, and appropriate esterifying agents. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclohexene-containing molecules. Examples include:
- 4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid methyl ester
- 4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid ethyl ester
Uniqueness
What sets 4-[4-Amino-3-(1-cyclohexen-1-yl)phenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N2O2/c1-22(2,3)26-21(25)24-13-11-16(12-14-24)18-9-10-20(23)19(15-18)17-7-5-4-6-8-17/h7,9-10,15-16H,4-6,8,11-14,23H2,1-3H3 |
InChI Key |
NXZKMPZVGNXFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)C3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




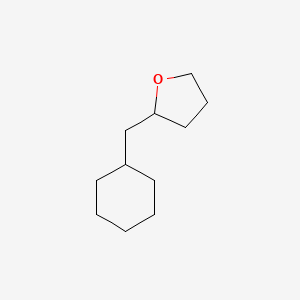
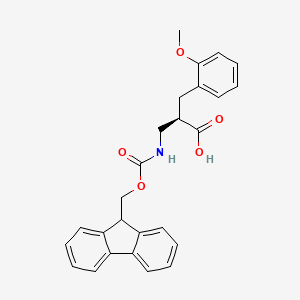
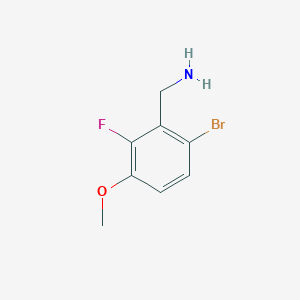
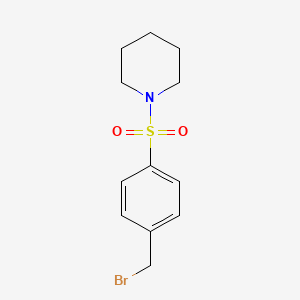
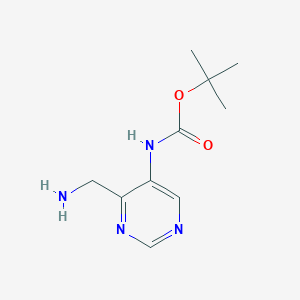
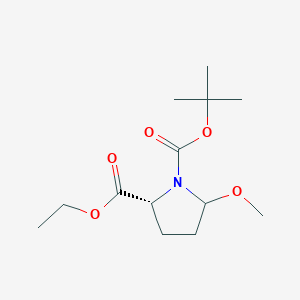
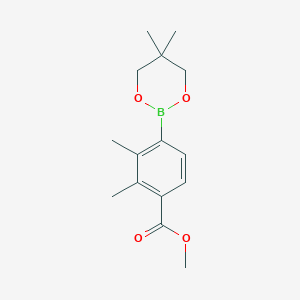

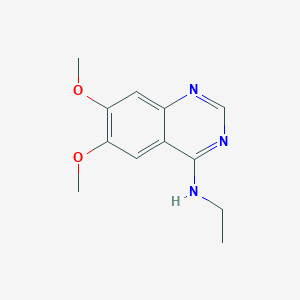
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
